Methyl 5-chloro-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Another method involves the catalytic protodeboronation of pinacol boronic esters .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common reaction involving organoboron reagents . This reaction involves the oxidative addition of palladium to an electrophilic organic group, followed by transmetalation, where a nucleophilic organic group is transferred from boron to palladium .Scientific Research Applications
Synthesis and Antibacterial Activity
Research has demonstrated the synthesis of various derivatives of 1H-1,2,4-triazole compounds, highlighting their potential in producing antimicrobial agents. For instance, the study by Ирадян et al. (2014) involved synthesizing 5-(1H-1,2,4-triazol-3-ylsulfanylmethyl)furan-2-carboxylic acids and their methyl ethers, which exhibited promising antibacterial properties. This suggests a pathway for developing new antimicrobials based on methyl 5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate derivatives Ирадян et al., 2014.
Molecular and Crystal Structure Analysis
The molecular and crystal structures of derivatives like methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate have been thoroughly investigated, revealing detailed insights into their structural and conformational characteristics. Such analyses are crucial for understanding the properties and potential applications of these compounds in various scientific domains. Dzygiel et al. (2004) provided comprehensive spectroscopic, structural, and conformational analyses of N-acetylated derivatives, showcasing the impact of acetylation on their properties Dzygiel et al., 2004.
Synthesis of Novel Heterocyclic Systems
The creation of novel heterocyclic systems using this compound and its derivatives represents a significant area of interest. Labanauskas et al. (2004) reported the synthesis of a previously unknown heterocyclic system, 7-methyl-3-methylthio-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazine, from related triazole compounds. This research opens new avenues for the development of unique compounds with potential applications in various scientific fields Labanauskas et al., 2004.
Properties
IUPAC Name |
methyl 5-chloro-1-(methoxymethyl)-1,2,4-triazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O3/c1-12-3-10-6(7)8-4(9-10)5(11)13-2/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDLHJLJWMKZFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC(=N1)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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